Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate is a key intermediate in the total synthesis of camptothecin and its analogs. [, ] Camptothecins are a class of naturally occurring compounds with significant antitumor activity. [] The compound plays a crucial role in constructing the characteristic pentacyclic ring system of camptothecins, specifically contributing to the formation of the indolizine core.
Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate is a complex organic compound with the molecular formula and a molecular weight of 246.22 g/mol. This compound is recognized for its significant role in synthetic chemistry, particularly in the preparation of various indolizinone derivatives. Its structural features include a cyano group, a hydroxyl group, and a carboxylate moiety, contributing to its reactivity and utility in chemical synthesis.
Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate belongs to the class of indolizines, which are bicyclic compounds known for their diverse biological activities. This compound is specifically classified as an indolizinone derivative due to the presence of a carbonyl functional group adjacent to the nitrogen atom in the indolizine ring system.
The synthesis of methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate typically involves several key steps:
Recent studies have optimized the synthesis process by implementing a "one-pot procedure," which streamlines multiple reaction steps into a single reaction vessel. This method has shown an increase in yield from 31% to 42.5% by controlling reagent addition rates and reaction times .
Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate participates in various chemical reactions:
These reactions leverage the compound's electrophilic and nucleophilic sites, making it versatile for synthesizing novel compounds with potential biological activities .
The mechanism of action for methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate primarily involves its interaction with biological targets through its functional groups. The hydroxyl group can form hydrogen bonds with target proteins or enzymes, while the cyano group may engage in nucleophilic attacks or participate in electron transfer processes.
Research indicates that derivatives of this compound have shown potential as antitumor agents due to their ability to interfere with cellular processes .
Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate is characterized by:
Key chemical properties include:
These properties suggest stability under various conditions but may also indicate potential reactivity under acidic or basic environments .
Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate finds applications in:
The indolizine nucleus represents a privileged scaffold in medicinal chemistry, comprising a fused bicyclic system with a six-membered ring (piperidine or pyridine-like) annulated to a five-membered pyrrole ring. This planar, electron-rich heterocycle exhibits remarkable versatility in drug design due to its ability to engage in diverse non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding, and dipole-dipole interactions. The core structure is isosteric with indole but possesses distinct electronic properties that influence its binding characteristics and metabolic stability [4]. Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate (CAS# 73427-92-6) exemplifies a highly functionalized indolizine derivative where strategic substituents confer specific physicochemical and pharmacological properties.
This compound (Molecular Formula: C₁₂H₁₀N₂O₄; Molecular Weight: 246.22 g/mol) exists as a yellow solid at room temperature [1]. Its calculated density is 1.47±0.1 g/cm³, and it exhibits moderate solubility in dimethyl sulfoxide (DMSO), making it suitable for in vitro biological testing [1] [5]. The presence of multiple hydrogen bond acceptors (carbonyl oxygen atoms, nitrile group, N-heterocycle) and donors (hydroxy group) within a compact structure enhances its potential for target engagement. Predicted physicochemical parameters include a boiling point of 474.2±45.0 °C and a pKa of 4.50±1.00, indicating moderate acidity likely attributable to the enolizable 1-hydroxy group adjacent to the carbonyl [1] [7]. These intrinsic properties collectively influence its absorption, distribution, and interaction with enzymes and receptors.
Table 1: Key Physicochemical Properties of Methyl 6-Cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate
Property | Value | Source/Method |
---|---|---|
CAS Registry Number | 73427-92-6 | ChemicalBook [1] |
Molecular Formula | C₁₂H₁₀N₂O₄ | Arctom Scientific [5] |
Molecular Weight | 246.22 g/mol | ChemBlink [7] |
Appearance | Yellow Solid | ChemicalBook [1] |
Solubility | Soluble in DMSO | SynHet, Arctom [3] [5] |
Density (Predicted) | 1.47 ± 0.1 g/cm³ | ChemicalBook, ChemBlink [1] [7] |
Boiling Point (Predicted) | 474.2 ± 45.0 °C | ChemicalBook [1] |
pKa (Predicted) | 4.50 ± 1.00 | ChemicalBook [1] |
The biological activity of indolizine derivatives is exquisitely sensitive to substituent patterns. Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate possesses four key substituents strategically positioned to modulate electronic, steric, and hydrophobic interactions with biological targets:
6-Cyano Group (-CN): This strong electron-withdrawing group significantly influences the electron density of the indolizine core, potentially enhancing interactions with electron-rich regions of target proteins (e.g., via dipole interactions or weak hydrogen bonding). The nitrile group can also contribute to metabolic stability compared to alternative functionalities like aldehydes or alkenes [3] [5]. Its position at the 6-site, adjacent to the carbonyl, likely creates an electron-deficient region facilitating interactions with catalytic residues in enzymes like lipoxygenases [2] [10].
1-Hydroxy Group (-OH): Positioned at the 1-position, this group can act as both a hydrogen bond donor and acceptor. Crucially, it exists in tautomeric equilibrium with the 1-oxo form, contributing to the molecule's acidity (predicted pKa ~4.5). This tautomerism can significantly influence binding modes and is often critical for the chelation of metal ions in enzyme active sites or for forming key hydrogen bonds in receptor pockets [1] [4]. In pharmacophore models for lipoxygenase inhibition, hydrogen bond donor/acceptor features analogous to this hydroxy group are frequently essential [2] [10].
7-Methyl Group (-CH₃): The methyl substituent at the 7-position provides steric bulk and modulates lipophilicity. Its electron-donating nature can locally counterbalance the electron-withdrawing effects of the cyano and carbonyl groups. This subtle electronic modulation can fine-tune the reactivity of the core and influence binding affinity and selectivity. Alkyl groups in this region are often explored in structure-activity relationship (SAR) studies to optimize pharmacokinetic properties like membrane permeability [1] [4].
2-Carbomethoxy Group (-COOCH₃): The methyl ester at the 2-position serves as a versatile handle for further chemical modification (e.g., hydrolysis to carboxylic acid, amidation). It acts as a strong hydrogen bond acceptor and contributes a significant dipole moment. In some indolizine pharmacophores, ester or carboxylic acid groups at analogous positions are mapped as hydrogen bond acceptor features essential for activity [2] [3] [6]. The ester also impacts overall molecular polarity and solubility.
Table 2: Functional Group Contributions in Methyl 6-Cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate
Substituent Position | Functional Group | Key Potential Roles in Bioactivity | Physicochemical Influence |
---|---|---|---|
6 | Cyano (-CN) | Electron withdrawal; dipole interactions; H-bond acceptor (weak); metabolic stability | Increases polarity; reduces electron density |
1 | Hydroxy (-OH) | H-bond donor/acceptor; tautomerism (keto-enol); metal chelation; acidity | Increases hydrophilicity; contributes acidity |
7 | Methyl (-CH₃) | Steric hindrance; lipophilicity modulation; electron donation | Increases lipophilicity; steric bulk |
2 | Carbomethoxy (-COOCH₃) | H-bond acceptor; dipole moment; chemical handle for derivatization | Significant polarity; hydrolytic liability |
Indolizine chemistry has evolved significantly from early synthetic explorations to targeted drug design. Initial interest focused on the synthesis and fundamental reactivity of the core system, exemplified by studies on compounds like 3-(3-Aminopropyl)-2-methylindolizine and its derivatives conducted in the 1960s and 1970s [9]. These foundational works established robust synthetic methodologies but offered limited insight into specific biological applications.
The discovery of diverse bioactivities associated with natural and synthetic indolizine alkaloids spurred focused investigation into their therapeutic potential. Although no indolizine-based drug has reached the market as of the 2020 review [4], extensive patent and research literature over the last two decades highlights significant progress. Indolizines have been investigated as ligands for various enzymes and receptors, including:
The specific compound methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate emerged within this modern context as a synthetically accessible, multifunctionalized indolizine building block. Its commercial availability (e.g., from SynHet, TRC, Matrix Scientific) as a "pharmaceutical intermediate" or "API" grade material (>95% to >99% purity) underscores its utility in medicinal chemistry programs [1] [3] [8]. Its price reflects its complexity, ranging significantly from approximately $295 for 250mg to $2900 for 5g [1]. This compound embodies the modern pharmacophore evolution strategy: a complex, densely functionalized core designed for optimal target interaction based on cumulative SAR understanding of the indolizine class. Its synthesis and study contribute to the broader effort to realize the therapeutic potential of indolizines, moving beyond their indole isosteres [4].
Table 3: Commercial Availability Profile of Methyl 6-Cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate
Supplier | Purity | Quantity | Price (USD) | Lead Time | Product Use Description |
---|---|---|---|---|---|
TRC | Not Specified | 250mg | $295 | Not Specified | Research Chemical |
Matrix Scientific | 95%+ | 5g | $2900 | Not Specified | Pharma Intermediate/ Fine Chemical |
Matrix Scientific | 95%+ | 1g | $950 | Not Specified | Pharma Intermediate/ Fine Chemical |
Crysdot / Alichem | 97% | 5g | $1140 | Not Specified | Synthetic Organic Chemistry Intermediate |
SynHet | >99% | Bulk/Prepack | Variable | <1 week | Pharma Grade, API |
Advanced Chemical Intermediates | 95%+ | Variable | Not Listed | 2-3 weeks | Pharma Material, Intermediate for Synthesis |
The indolizine derivatives discussed include: Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate (CAS 73427-92-6), 6-Cyano-3,5-dihydro-1-hydroxy-7-methyl-5-oxo-2-indolizinecarboxylic Acid Methyl Ester, Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydro-2-indolizinecarboxylate, 6-Cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydro-indolizine-2-carboxylic acid methyl ester, 2-Indolizinecarboxylic acid, 6-cyano-3,5-dihydro-1-hydroxy-7-methyl-5-oxo-, methyl ester.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1